3-Aminooxetane-2-carboxylic acid
Overview
Description
3-Aminooxetane-2-carboxylic acid: is a unique organic compound characterized by its four-membered oxetane ring, which includes an amino group and a carboxylic acid group. This compound is of significant interest due to its amphoteric nature, meaning it can act as both a nucleophile and an electrophile . The presence of the strained oxetane ring imparts unique reactivity and stability, making it a valuable molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Epoxide Ring Opening/Ring Closing: Another method includes the ring-opening of epoxides followed by ring-closing to form the oxetane structure.
Industrial Production Methods: Industrial production often involves optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial to achieving high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxetane derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxetane derivatives.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Aminooxetane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules .
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity. It can be used to study enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can enhance the stability and bioavailability of drug candidates .
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Aminooxetane-2-carboxylic acid involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. The strained oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity .
Comparison with Similar Compounds
- Oxetane-3-carboxylic acid
- 3-Bromooxetane
- 3-Iodooxetane
- 3-Oxetanecarboxylic acid
Comparison: 3-Aminooxetane-2-carboxylic acid is unique due to its amino group, which imparts additional reactivity compared to other oxetane derivatives. This makes it more versatile in synthetic applications and potentially more valuable in medicinal chemistry .
Properties
IUPAC Name |
3-aminooxetane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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